molecular formula C21H20N4O5 B2669464 5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile CAS No. 941968-39-4

5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2669464
CAS No.: 941968-39-4
M. Wt: 408.414
InChI Key: ZFGFQXYUZMAARF-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted with a carbonitrile group at position 4, a furan-2-yl group at position 2, and a piperazine ring at position 5. The piperazine is further functionalized with a 3,4-dimethoxybenzoyl group.

Properties

IUPAC Name

5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5/c1-27-16-6-5-14(12-18(16)28-2)20(26)24-7-9-25(10-8-24)21-15(13-22)23-19(30-21)17-4-3-11-29-17/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGFQXYUZMAARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the furan and oxazole rings. Common reagents used in these reactions include dimethoxybenzoyl chloride, piperazine, and furan-2-carboxylic acid. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares the target compound with key analogs based on substituents, molecular formulas, and inferred properties:

Compound Name Substituent (Piperazine) Substituent (Oxazole) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target: 5-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile 3,4-Dimethoxybenzoyl Furan-2-yl C₂₁H₂₁N₄O₅* ~425.4 Reference compound
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile 3-Chlorobenzoyl Furan-2-yl C₁₉H₁₅ClN₄O₃ 382.8 Chloro (electron-withdrawing) vs. OMe
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile 4-Fluorobenzoyl Phenyl C₂₁H₁₈FN₄O₂ 393.4 Fluoro substitution; phenyl vs. furan
5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile 2-Chloroacetyl Furan-2-yl C₁₄H₁₃ClN₄O₃ 332.7 Chloroacetyl vs. benzoyl; smaller size
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-Fluorobenzoyl (E)-2-(4-Fluorophenyl)ethenyl C₂₃H₁₈F₂N₄O₂ 436.4 Ethenyl linker; dual fluoro substitution

*Estimated based on structural analogs.

Electronic and Steric Effects

  • 3,4-Dimethoxybenzoyl (Target) : The methoxy groups are electron-donating, increasing electron density on the benzoyl ring. This enhances stability against oxidative metabolism compared to electron-withdrawing groups (e.g., Cl, F) .
  • 4-Fluorobenzoyl (Analog ) : Fluorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes or receptors.

Solubility and Lipophilicity

  • The target compound’s dimethoxy groups may increase lipophilicity (logP ~2.5–3.0*) compared to fluoro or chloro analogs (~logP 2.0–2.5), affecting membrane permeability.
  • The furan-2-yl group (oxygen-containing) could marginally improve aqueous solubility relative to phenyl-substituted analogs .

Biological Activity

The compound 5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile (hereafter referred to as Compound A ) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

Compound A features a complex structure comprising a furan ring, an oxazole moiety, and a piperazine derivative. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various oxazole derivatives. Although specific data on Compound A is limited, related compounds exhibit significant activity against a range of pathogens:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
11C. albicans1.6 µg/ml
12E. coli0.8 µg/ml
17S. aureusHighest activity among tested
28P. aeruginosa18 mm zone of inhibition

These findings suggest that modifications in the oxazole and furan moieties can enhance antimicrobial properties, indicating that Compound A may share similar capabilities due to its structural features .

Anticancer Activity

The anticancer properties of oxazole derivatives have been extensively studied. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various human cancer cell lines:

  • In vitro studies have shown that certain oxazole derivatives exhibit significant antiproliferative activity against HeLa and QGY-7701 cell lines.
  • The mechanism often involves the induction of apoptosis and cell cycle arrest.

While direct studies on Compound A are sparse, the structural parallels suggest potential efficacy in cancer treatment. For example, compounds with furan and oxazole rings have been reported to inhibit tumor growth effectively .

Anti-inflammatory Activity

The anti-inflammatory effects of oxazole derivatives are also noteworthy. Compounds that inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are particularly promising:

  • Furan-based compounds have shown dual inhibition of COX/5-LOX pathways, which are critical in inflammatory responses.
  • The structural characteristics of Compound A may facilitate similar mechanisms, contributing to its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study synthesized a series of oxazole derivatives and assessed their antimicrobial activity against Gram-positive and Gram-negative bacteria using standard reference drugs like ampicillin and ciprofloxacin. Results indicated that certain derivatives exhibited notable inhibition zones, suggesting that modifications in functional groups could enhance activity .
  • Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of oxazole derivatives on various cancer cell lines. The results showed significant growth inhibition at specific concentrations, reinforcing the hypothesis that Compound A could possess similar anticancer properties .
  • Inflammation Models : Research involving furan derivatives demonstrated their efficacy in reducing inflammation in animal models by inhibiting key inflammatory mediators. This suggests a potential pathway for Compound A's application in treating inflammatory conditions .

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